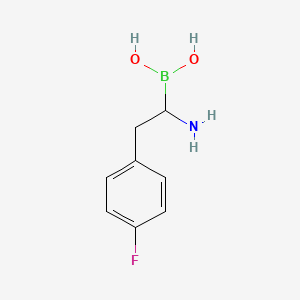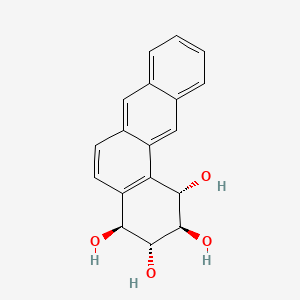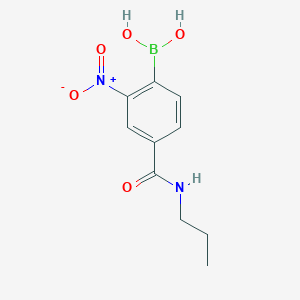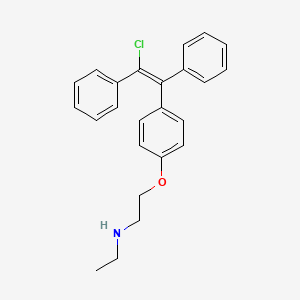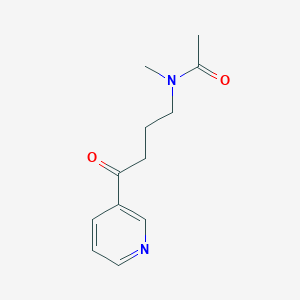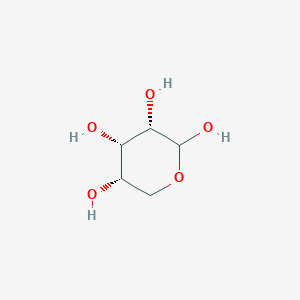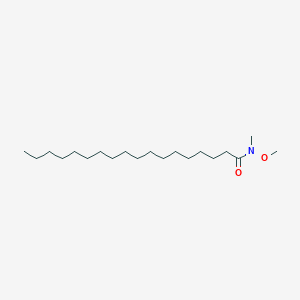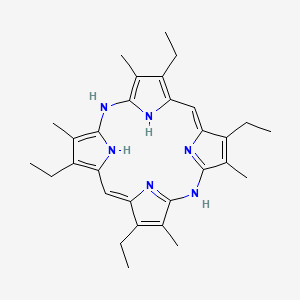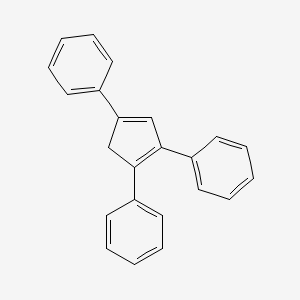
Fluoren-9-ylmethoxy)carbonyl-nonakis-O-(triethylsilyl)-amphotericin B 2-Propen-1-yl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluoren-9-ylmethoxy)carbonyl-nonakis-O-(triethylsilyl)-amphotericin B 2-Propen-1-yl Ester: is a complex chemical compound that combines the properties of several functional groups. This compound is derived from amphotericin B, a well-known antifungal agent, and is modified with fluoren-9-ylmethoxycarbonyl and triethylsilyl groups. The addition of these groups aims to enhance the compound’s stability, solubility, and bioavailability, making it a promising candidate for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fluoren-9-ylmethoxy)carbonyl-nonakis-O-(triethylsilyl)-amphotericin B 2-Propen-1-yl Ester involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of amphotericin B are protected using triethylsilyl chloride in the presence of a base such as imidazole. This step ensures that the hydroxyl groups do not participate in subsequent reactions.
Introduction of Fluoren-9-ylmethoxycarbonyl Group: The protected amphotericin B is then reacted with fluoren-9-ylmethoxycarbonyl chloride in the presence of a base like pyridine. This step introduces the fluoren-9-ylmethoxycarbonyl group to the molecule.
Esterification: The final step involves the esterification of the modified amphotericin B with 2-propen-1-yl ester using a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluoren-9-ylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the ester and carbonyl groups, potentially converting them into alcohols.
Substitution: The triethylsilyl groups can be substituted with other silyl groups or removed entirely under acidic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Acidic conditions using hydrochloric acid or trifluoroacetic acid.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Alcohol derivatives of the ester and carbonyl groups.
Substitution: Amphotericin B derivatives with modified silyl groups.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis due to its unique functional groups.
Biology: Studied for its potential antifungal and antibacterial properties, leveraging the activity of amphotericin B.
Medicine: Investigated for its potential as a drug delivery system, enhancing the bioavailability and stability of therapeutic agents.
Industry: Utilized in the development of advanced materials and coatings due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Fluoren-9-ylmethoxy)carbonyl-nonakis-O-(triethylsilyl)-amphotericin B 2-Propen-1-yl Ester is primarily derived from its parent compound, amphotericin B. Amphotericin B binds to ergosterol in fungal cell membranes, creating pores that lead to cell death. The modifications with fluoren-9-ylmethoxycarbonyl and triethylsilyl groups may enhance this interaction or provide additional pathways for activity. The molecular targets include fungal cell membranes, and the pathways involved are related to membrane integrity and ion transport.
Comparison with Similar Compounds
Similar Compounds
Amphotericin B: The parent compound, known for its antifungal properties.
Nystatin: Another polyene antifungal with a similar mechanism of action.
Fluconazole: An antifungal agent with a different mechanism, inhibiting ergosterol synthesis.
Uniqueness
Fluoren-9-ylmethoxy)carbonyl-nonakis-O-(triethylsilyl)-amphotericin B 2-Propen-1-yl Ester is unique due to its combination of functional groups, which enhance its stability, solubility, and bioavailability. These modifications make it a versatile compound for various applications, distinguishing it from other antifungal agents.
Properties
Molecular Formula |
C120H215NO19Si9 |
|---|---|
Molecular Weight |
2228.7 g/mol |
IUPAC Name |
prop-2-enyl (1R,3S,5R,6R,9R,11R,15S,16S,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36S,37S)-33-[(2R,3S,4S,5S,6R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-3,5-bis(triethylsilyloxy)oxan-2-yl]oxy-1-methoxy-15,16,18-trimethyl-13-oxo-3,5,6,9,11,17,37-heptakis(triethylsilyloxy)-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate |
InChI |
InChI=1S/C120H215NO19Si9/c1-34-86-126-117(123)112-109-88-98(130-118-116(140-149(59-26,60-27)61-28)113(115(97(32)129-118)139-148(56-23,57-24)58-25)121-119(124)127-93-106-104-82-76-74-80-102(104)103-81-75-77-83-105(103)106)79-73-71-69-67-65-63-62-64-66-68-70-72-78-94(29)114(138-147(53-20,54-21)55-22)95(30)96(31)128-111(122)90-100(133-142(38-5,39-6)40-7)87-99(132-141(35-2,36-3)37-4)84-85-107(135-144(44-11,45-12)46-13)108(136-145(47-14,48-15)49-16)89-101(134-143(41-8,42-9)43-10)91-120(125-33,131-109)92-110(112)137-146(50-17,51-18)52-19/h34,62-83,94-101,106-110,112-116,118H,1,35-61,84-93H2,2-33H3,(H,121,124)/b63-62+,66-64+,67-65+,70-68+,71-69+,78-72+,79-73+/t94-,95-,96-,97+,98-,99+,100+,101-,107+,108+,109-,110-,112-,113-,114+,115+,116-,118-,120+/m0/s1 |
InChI Key |
DWWUWXMZTIZXPD-PEPYUPQOSA-N |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@@H]1CC[C@H]([C@@H](C[C@@H](C[C@@]2(C[C@@H]([C@H]([C@@H](O2)C[C@H](/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H]([C@H]([C@H]([C@@H](OC(=O)C[C@@H](C1)O[Si](CC)(CC)CC)C)C)O[Si](CC)(CC)CC)C)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O[Si](CC)(CC)CC)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)O[Si](CC)(CC)CC)C(=O)OCC=C)O[Si](CC)(CC)CC)OC)O[Si](CC)(CC)CC)O[Si](CC)(CC)CC)O[Si](CC)(CC)CC |
Canonical SMILES |
CC[Si](CC)(CC)OC1CCC(C(CC(CC2(CC(C(C(O2)CC(C=CC=CC=CC=CC=CC=CC=CC(C(C(C(OC(=O)CC(C1)O[Si](CC)(CC)CC)C)C)O[Si](CC)(CC)CC)C)OC3C(C(C(C(O3)C)O[Si](CC)(CC)CC)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)O[Si](CC)(CC)CC)C(=O)OCC=C)O[Si](CC)(CC)CC)OC)O[Si](CC)(CC)CC)O[Si](CC)(CC)CC)O[Si](CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


